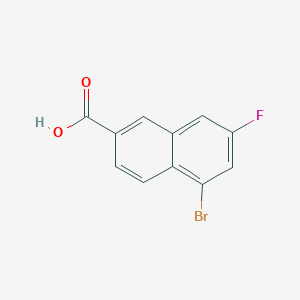

5-Bromo-7-fluoro-2-naphthoic acid

Description

Significance of Naphthalene (B1677914) Carboxylic Acid Derivatives in Contemporary Organic Synthesis

Naphthalene carboxylic acids, also known as naphthoic acids, are derivatives of naphthalene with a carboxylic acid functional group. wikipedia.org These compounds serve as versatile intermediates in the synthesis of more complex molecules, including dyes, pharmaceuticals, and other specialized organic compounds. solubilityofthings.commedchemexpress.com The presence of the carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as esterification and amidation, enabling the construction of elaborate molecular architectures. solubilityofthings.com Furthermore, some naphthoic acid derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties, as well as for their use as fluorescent probes. nih.govresearchgate.net

Strategic Incorporation of Halogen Substituents (Bromine and Fluorine) for Modulating Molecular Properties and Reactivity

The introduction of halogen atoms, particularly bromine and fluorine, into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate molecular properties. discoveryoutsource.com

Fluorine: As the most electronegative element, fluorine's incorporation can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability. discoveryoutsource.com Its small size allows for its substitution for hydrogen without causing significant steric hindrance, yet its powerful electron-withdrawing effects can influence the acidity or basicity of nearby functional groups and affect intermolecular interactions. discoveryoutsource.comresearchgate.net

Bromine: The larger atomic size of bromine compared to fluorine introduces notable steric effects, which can be exploited to influence how a molecule binds to a biological target. discoveryoutsource.com Bromine's polarizability and ability to form halogen bonds—a type of non-covalent interaction—can also be leveraged to enhance binding affinity and selectivity in drug design. discoveryoutsource.comresearchgate.net

The dual substitution with both fluorine and bromine on a single scaffold, as seen in 5-Bromo-7-fluoro-2-naphthoic acid, presents an opportunity to combine these effects, creating a molecule with a unique and potentially advantageous property profile.

Survey of the Research Landscape Pertaining to Fluorinated and Brominated Naphthoic Acids

The research landscape for naphthoic acids containing either fluorine or bromine is varied. Numerous studies have explored the synthesis and application of singly halogenated naphthoic acids. For instance, various bromo-2-naphthoic acids are commercially available and have been used as building blocks in the synthesis of new compounds. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The synthesis of these compounds often involves multi-step processes starting from precursors like bromonaphthalenes or amino-naphthols. chemicalbook.comresearchgate.net

Similarly, fluorinated aromatic compounds are of great interest, particularly in the development of pharmaceuticals. nih.gov The synthesis of fluorinated naphthalenes can be challenging, sometimes requiring specialized reagents and conditions. google.com

The study of molecules containing both bromine and fluorine on a naphthalene ring is less common, representing a more specialized area of research. These di-halogenated compounds are often sought as intermediates for creating complex, highly substituted molecules for applications in areas like liquid crystals or as probes for biological systems. google.com

Identification of Research Gaps and Motivations for Investigating this compound

While there is a body of research on singly halogenated naphthoic acids, a specific investigation into the synthesis, properties, and applications of This compound appears to be limited in publicly available scientific literature. The compound is listed by chemical suppliers, indicating its availability as a research chemical or building block. sigmaaldrich.com However, detailed studies on its unique characteristics or its use in further synthesis are not widely reported.

This represents a clear research gap. The unique substitution pattern of this compound—with a bromine at the 5-position, a fluorine at the 7-position, and a carboxylic acid at the 2-position—suggests it could be a valuable tool for several reasons:

Orthogonal Reactivity: The bromine atom can participate in cross-coupling reactions (like Suzuki or Buchwald-Hartwig reactions), while the carboxylic acid offers a site for amide bond formation or esterification. The fluorine atom would likely remain as a stable modulator of the electronic properties. This "orthogonal" reactivity would allow for the stepwise and selective construction of complex molecules.

Probing Molecular Interactions: The presence of both a halogen bond donor (bromine) and a highly polar C-F bond could be used to probe and understand intermolecular interactions in biological or material science contexts.

Investigating this specific molecule would not only fill a gap in the chemical literature but also potentially provide a new and valuable building block for organic synthesis and medicinal chemistry.

Data Tables

The following tables provide basic chemical information for this compound and a related compound for comparative purposes.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1823844-17-2 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₆BrFO₂ | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | White to Yellow Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Table 2: Chemical Properties of a Related Compound: 5-Bromo-2-naphthoic acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 1013-83-8 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₇BrO₂ | sigmaaldrich.com |

| IUPAC Name | 5-bromo-2-naphthoic acid | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-fluoronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFO2/c12-10-5-8(13)4-7-3-6(11(14)15)1-2-9(7)10/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBKMNBPOMCDLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1C(=O)O)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 7 Fluoro 2 Naphthoic Acid and Positional Isomers

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.in For a complex molecule like 5-bromo-7-fluoro-2-naphthoic acid, this process helps to identify logical bond disconnections that correspond to reliable forward-direction synthetic reactions.

The primary disconnections for this compound are identified at three key locations:

The Carboxylic Acid Group: A C-C disconnection between the naphthalene (B1677914) C2 carbon and the carboxyl carbon is a logical first step. This suggests a late-stage introduction of the carboxylic acid, potentially via oxidation of an alkyl group (e.g., a methyl group), hydrolysis of a nitrile, or carboxylation of an organometallic intermediate.

The Naphthalene Ring System: The bicyclic naphthalene core can be disconnected across the C4a-C5 and C8a-C1 bonds. This points towards a strategy involving the cyclization of a substituted phenyl precursor to form the second ring, a hallmark of methods like the Haworth synthesis. quora.com This disconnection identifies a substituted phenylacetic acid or phenylbutanoic acid derivative as a key intermediate.

The Halogen Substituents: The C-Br and C-F bonds are disconnected to consider their introduction onto a pre-formed naphthalene ring. The timing and method of halogenation are critical to achieve the desired 5,7-substitution pattern, often relying on the directing effects of existing functional groups or through directed lithiation.

This analysis leads to a synthetic strategy that can be visualized as a tree of possible routes, where each branch represents a different sequence of reactions. A common and effective approach involves constructing a substituted tetralone (a dihydronaphthalenone), which is then aromatized to form the naphthalene skeleton before or after the introduction of the halogen atoms.

Precursor Synthesis and Functional Group Transformations

The forward synthesis begins with the construction of a suitable monocyclic precursor that contains the necessary functionalities for building the second aromatic ring.

Elaboration of Fluorinated Phenylacetic Acid Derivatives as Synthons

The synthesis often commences with a appropriately substituted benzene (B151609) derivative. For the target molecule, a logical starting point would be a fluorinated phenylacetic acid or a related compound that acts as a synthon—a conceptual fragment that can be formed by a known synthetic operation. wikipedia.org For instance, a 4-phenylbutanoic acid derivative bearing the requisite fluorine atom would be an ideal precursor for the cyclization step.

The synthesis of such a precursor, for example 4-(4-fluorophenyl)butanoic acid, can be achieved through a Friedel-Crafts acylation of fluorobenzene (B45895) with succinic anhydride. The resulting 3-(4-fluorobenzoyl)propanoic acid is then subjected to a Clemmensen or Wolff-Kishner reduction to convert the ketone to a methylene (B1212753) group, yielding the desired 4-(4-fluorophenyl)butanoic acid. This multi-step process effectively elaborates a simple fluorinated benzene into a key building block for the naphthalene ring system.

Intramolecular Friedel-Crafts Cyclization for Naphthalene Ring Formation

With the phenylbutanoic acid precursor in hand, the next critical step is the formation of the second ring to create a tetralone intermediate. This is typically accomplished through an intramolecular Friedel-Crafts cyclization. quora.com The 4-phenylbutanoic acid is first converted to its more reactive acid chloride, usually with thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting acid chloride is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which promotes the electrophilic attack of the acyl group onto the electron-rich aromatic ring, closing the six-membered ring and forming a tetralone. wikipedia.org Polyphosphoric acid (PPA) is another effective reagent that can often promote cyclization directly from the carboxylic acid, bypassing the need to form the acid chloride. researchgate.net

Table 1: Common Reagents for Intramolecular Friedel-Crafts Cyclization

| Reagent System | Precursor | Typical Conditions | Reference |

| AlCl₃ | 4-Arylbutanoyl chloride | Inert solvent (e.g., CS₂, nitrobenzene), 0 °C to RT | wikipedia.org |

| Polyphosphoric Acid (PPA) | 4-Arylbutanoic acid | Neat or in a high-boiling solvent, elevated temp. (e.g., 100-140°C) | researchgate.net |

| Hexafluoroisopropanol (HFIP) | 4-Arylbutanoyl chloride | Mild conditions, high yields for activated systems | wikipedia.org |

The choice of reagent and conditions depends on the specific substituents on the aromatic ring. Electron-donating groups facilitate the reaction, while electron-withdrawing groups may require harsher conditions.

Aromatization Pathways for Naphthalene Skeleton Construction

The tetralone intermediate is a saturated, non-aromatic ring fused to a benzene ring. To construct the final naphthalene skeleton, this hydroaromatic ring must be dehydrogenated (aromatized). materialsciencejournal.org Several methods are available for this transformation.

A widely used and high-yielding method is catalytic dehydrogenation, where the tetralone is heated with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent. researchgate.net Elemental sulfur or selenium can also be used for dehydrogenation at high temperatures, although these methods can sometimes be less clean. quora.com Alternatively, the tetralone can be converted to a naphthol by reaction with methanol (B129727) at high temperatures or via alkylative aromatization using an alcohol in the presence of a base like NaOH. wikipedia.orgacs.orgnih.gov

Table 2: Selected Methods for Aromatization of Tetralones

| Method | Reagents | Conditions | Product Type | Reference |

| Catalytic Dehydrogenation | Pd/C, Pt/C | High temperature (200-300 °C), inert atmosphere | Substituted Naphthalene | wikipedia.orgresearchgate.net |

| Chemical Dehydrogenation | Sulfur (S) or Selenium (Se) | High temperature (>250 °C) | Substituted Naphthalene | quora.com |

| Alkylative Aromatization | Alcohol, NaOH | High temperature (e.g., 140 °C) | Substituted Naphthol | acs.orgnih.gov |

| Reaction with Acetic Anhydride | Acetic Anhydride (for oxime derivative) | Heating | N-acetylnaphthylamine | wikipedia.org |

Halogenation Protocols for Selective Bromination and Fluorination

Introducing the bromine and fluorine atoms at the correct positions (C5 and C7) on the naphthalene ring requires highly selective halogenation methods. The order of introduction and the choice of methodology are paramount.

Electrophilic Fluorination of Lithiated Intermediates

Achieving regioselective fluorination on an aromatic ring can be challenging. One powerful strategy involves directed ortho-metalation, where a functional group directs the deprotonation of an adjacent proton by a strong base, followed by quenching the resulting organolithium species with an electrophilic fluorine source. rsc.org

In a potential pathway for the synthesis of this compound, one might start with a 5-bromo-2-naphthoic acid derivative. The ester or another directing group at the C2 position, combined with the bromo group at C5, would influence the acidity of the ring protons. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) could selectively remove the proton at the C7 position. rsc.org

The resulting lithiated intermediate is then treated with an electrophilic fluorinating agent. Reagents such as N-fluorobenzenesulfonimide (NFSI) or commercial sources like Selectfluor® (F-TEDA-BF₄) are commonly employed to deliver an electrophilic "F+" equivalent to the nucleophilic carbon of the organolithium compound. researchgate.net This sequence allows for the precise installation of the fluorine atom at the desired C7 position, a transformation that is difficult to achieve by direct electrophilic aromatic substitution.

Table 3: Reagents for Electrophilic Fluorination of Organolithiums

| Reagent Name | Abbreviation | Structure/Type |

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF₄ (Selectfluor®) | N-F type reagent |

| N-Fluoropyridinium salts | - | Pyridine-based N-F reagents |

This combination of classical ring-forming reactions and modern selective functionalization techniques provides a robust framework for the synthesis of this compound and its isomers.

Bromination Reactions on Naphthoic Acid Substrates

The direct bromination of naphthoic acid substrates is a key electrophilic aromatic substitution reaction. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the naphthalene ring. The carboxylic acid group (-COOH) is a deactivating group and a meta-director. In the context of a 2-naphthoic acid, this deactivating nature reduces the electron density of the naphthalene system, making electrophilic substitution more challenging compared to unsubstituted naphthalene.

In a typical electrophilic aromatic substitution on a naphthalene ring, the C1 (or α) position is generally more reactive than the C2 (or β) position. This is due to the greater stability of the carbocation intermediate (arenium ion) formed during the attack at the C1 position, which can be stabilized by more resonance structures that retain a complete benzene ring. libretexts.orgyoutube.com However, the presence of other substituents can significantly alter this preference.

For a substrate like 7-fluoro-2-naphthoic acid, the fluorine atom at the C7 position plays a crucial role in determining the site of bromination. Fluorine is an ortho-, para-directing deactivator. Given its position at C7, it would direct incoming electrophiles to the C6 and C8 positions. The carboxylic acid at C2 directs to the meta positions, which would be C4 and C5. The interplay of these directing effects determines the final position of the incoming bromine atom. In many cases, a mixture of isomers can be expected, necessitating careful control of reaction conditions and effective purification methods.

The bromination of naphthalene derivatives can be achieved using various brominating agents. Common reagents include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst like FeBr₃, or N-bromosuccinimide (NBS) in a suitable solvent. The choice of reagent and reaction conditions can influence the regioselectivity and yield of the bromination reaction. For instance, bromination of naphthalene with bromine over solid catalysts like montmorillonite (B579905) clay has been investigated for the regioselective synthesis of various bromonaphthalenes. cardiff.ac.uk

Optimized Synthetic Routes for this compound

Given the lack of a directly published, optimized synthesis for this compound, a plausible synthetic pathway can be constructed based on established organic chemistry principles and synthetic methods for related compounds. An optimized route would focus on maximizing the yield of the desired isomer while minimizing the formation of side products.

Step-by-Step Reaction Sequences and Conditions

A logical synthetic approach to this compound would likely begin with a precursor that already contains the fluoro and naphthoic acid moieties, followed by a regioselective bromination. A possible multi-step synthesis is outlined below:

Step 1: Synthesis of a 7-substituted-2-naphthol. The synthesis could commence from a readily available starting material like 7-hydroxy-2-naphthoic acid or a related derivative.

Step 2: Introduction of the fluorine atom. A common method for introducing a fluorine atom onto an aromatic ring is the Schiemann reaction. This would involve the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. Therefore, a 7-amino-2-naphthoic acid derivative could be a key intermediate.

Step 3: Bromination. Once the 7-fluoro-2-naphthoic acid is obtained, the next critical step is the regioselective bromination at the C5 position. The directing effects of the fluorine (ortho, para-directing) and the carboxylic acid (meta-directing) would need to be carefully considered. The fluorine at C7 directs to C6 and C8. The carboxylic acid at C2 directs to C4 and C5. The convergence of these directing effects on the C5 position is not guaranteed to be exclusive, and the formation of other isomers is possible.

An alternative strategy could involve the synthesis of a pre-brominated and fluorinated naphthalene precursor, followed by the introduction of the carboxylic acid group at the C2 position. This could be achieved through methods such as the oxidation of a 2-alkyl group or the hydrolysis of a 2-cyano group. orgsyn.org

A patent for the production of 6-bromo-2-naphthoic acid describes a sequence involving the diazotization of 6-amino-2-naphthoic acid followed by a Sandmeyer-type reaction with copper(I) bromide. google.com A similar strategy could be envisioned for the synthesis of this compound if a suitable amino-fluoro-naphthoic acid precursor were available.

Below is a hypothetical reaction sequence based on known transformations:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Synthesis of 7-amino-2-naphthoic acid | Starting from a suitable naphthalene derivative (e.g., via reduction of a nitro group or amination of a hydroxy group). | 7-amino-2-naphthoic acid |

| 2 | Fluorination (Schiemann reaction) | 1. NaNO₂, HCl (diazotization) 2. HBF₄ (formation of diazonium tetrafluoroborate) 3. Heat (decomposition to fluoro derivative) | 7-fluoro-2-naphthoic acid |

| 3 | Bromination | Br₂, FeBr₃ or NBS in a suitable solvent (e.g., CH₂Cl₂, CCl₄). The conditions would need to be optimized for regioselectivity. | This compound (and potentially other isomers) |

| 4 | Purification | Recrystallization or column chromatography. | Pure this compound |

Yield Enhancement and Purity Considerations

Optimizing the yield and purity of this compound would be a critical aspect of its synthesis.

Yield Enhancement:

Reaction Conditions: Each step of the synthesis would require careful optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For instance, in the bromination step, controlling the temperature and the amount of brominating agent could help to minimize over-bromination or the formation of undesired isomers.

Catalyst Choice: In reactions like Friedel-Crafts or bromination, the choice and amount of catalyst can significantly impact the yield and selectivity.

Purity Considerations:

Isomer Separation: The bromination of 7-fluoro-2-naphthoic acid is likely to produce a mixture of isomers. The physical properties of these isomers (e.g., melting point, solubility) may be very similar, making their separation challenging.

Purification Techniques: High-performance liquid chromatography (HPLC) could be a valuable tool for both analyzing the purity of the product and for preparative separation of the desired isomer. Recrystallization from a suitable solvent system would be a primary method for purification, assuming there are sufficient differences in the solubilities of the isomers.

Characterization: The final product and all intermediates would need to be thoroughly characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structure and purity.

The following table summarizes key considerations for yield and purity:

| Factor | Consideration for Yield Enhancement | Consideration for Purity |

| Starting Materials | Use of high-purity starting materials. | Absence of isomeric impurities in starting materials. |

| Reaction Control | Precise control of temperature and reaction time. | Minimizing side reactions by controlling stoichiometry and addition rates. |

| Work-up | Efficient extraction and washing procedures to minimize product loss. | Thorough removal of reagents and by-products. |

| Purification | Optimization of recrystallization solvent and conditions. | Selection of appropriate chromatographic techniques for isomer separation. |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 7 Fluoro 2 Naphthoic Acid

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

The FTIR spectrum of 5-Bromo-7-fluoro-2-naphthoic acid would be expected to exhibit characteristic absorption bands corresponding to its functional groups. The carboxylic acid moiety would display a broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹, and a strong carbonyl (C=O) stretching vibration around 1700-1680 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene (B1677914) ring would appear in the 1600-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations would be observed in the fingerprint region, generally between 1200 cm⁻¹ and 500 cm⁻¹.

Despite a thorough search of available scientific literature and chemical databases, specific experimental FTIR data for this compound could not be located.

Raman Spectroscopic Investigation and Band Assignment

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and the carbon skeleton. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations. The symmetric C=C stretching modes of the naphthalene ring are typically prominent in the Raman spectrum. The C-Br and C-F bonds would also give rise to characteristic Raman signals.

However, specific experimental Raman spectroscopic data and detailed band assignments for this compound are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. The following subsections would detail the expected NMR data for this compound.

Proton (¹H) NMR Spectroscopic Data Interpretation

The ¹H NMR spectrum is used to identify the number and environment of hydrogen atoms in a molecule. For this compound, the spectrum would show signals corresponding to the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid substituents. The proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm.

Specific, experimentally determined ¹H NMR data for this compound, including chemical shifts and coupling constants, could not be found in the public domain.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound would display distinct signals for each of the eleven carbon atoms in its structure. The carbon atom of the carbonyl group in the carboxylic acid would resonate at a significantly downfield position (typically 165-185 ppm). The chemical shifts of the aromatic carbons would be affected by the attached substituents, with carbons bonded to bromine and fluorine showing characteristic shifts.

A comprehensive search did not yield any publicly available experimental ¹³C NMR data for this compound.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to analyze the fluorine atom in a molecule. For this compound, the ¹⁹F NMR spectrum would exhibit a signal corresponding to the single fluorine atom on the naphthalene ring. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine nucleus and nearby protons (H-F coupling) could provide valuable structural information.

Detailed experimental ¹⁹F NMR spectroscopic data for this compound is not available in the searched scientific literature and databases.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously establishing the molecular structure of this compound by mapping out the connectivity of atoms within the molecule. Techniques such as COSY, HMQC (or HSQC), and HMBC provide through-bond correlation information that is crucial for assigning the signals of the protons and carbons in the naphthoic acid skeleton.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY is expected to show correlations between adjacent protons on the naphthalene ring system. For instance, the proton at position 1 would show a correlation with the proton at position 3, and the proton at position 4 would also correlate with the proton at position 3. Similarly, the proton at position 6 would show a correlation with the proton at position 8. The absence of a proton at positions 2, 5, and 7 would lead to a lack of COSY correlations involving these positions, which helps to confirm the substitution pattern.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps the direct one-bond correlations between protons and the carbons to which they are attached. An HMQC or HSQC spectrum of this compound would be expected to show cross-peaks corresponding to the following correlations: H1-C1, H3-C3, H4-C4, H6-C6, and H8-C8. This would allow for the definitive assignment of the carbon signals that are directly bonded to a proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons (those not attached to any protons) and for piecing together the molecular fragments. For this compound, key HMBC correlations would be anticipated between:

The proton of the carboxylic acid and carbons C1, C2, and C3.

H1 and carbons C2, C3, and C8a.

H3 and carbons C1, C2, C4, and C4a.

H4 and carbons C2, C3, and C4a.

H6 and carbons C5, C7, and C8.

H8 and carbons C1, C6, C7, and C8a.

The following table summarizes the expected 2D NMR correlations for this compound:

| Proton | Expected COSY Correlations | Expected HMQC/HSQC Correlation | Expected Key HMBC Correlations |

| H1 | H3 | C1 | C2, C3, C8a |

| H3 | H1, H4 | C3 | C1, C2, C4, C4a |

| H4 | H3 | C4 | C2, C3, C4a |

| H6 | H8 | C6 | C5, C7, C8 |

| H8 | H6 | C8 | C1, C6, C7, C8a |

| -COOH | None | None | C1, C2, C3 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₁₁H₆BrFO₂, HRMS would provide a highly accurate mass measurement that can confirm this composition.

The expected monoisotopic mass of this compound can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). The presence of bromine is particularly distinctive in mass spectrometry due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. This results in a pair of peaks (M and M+2) in the mass spectrum that are separated by approximately 2 m/z units and have a similar intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.

An HRMS analysis would be expected to yield a measured mass that is very close to the calculated exact mass, typically within a few parts per million (ppm). This level of accuracy is crucial for distinguishing between different possible molecular formulas that might have the same nominal mass.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₆BrFO₂ |

| Calculated Monoisotopic Mass (for ⁷⁹Br) | 267.9589 u |

| Calculated Monoisotopic Mass (for ⁸¹Br) | 269.9569 u |

| Expected Isotopic Pattern | Characteristic M, M+2 peaks for Bromine |

X-ray Diffraction Analysis for Crystalline State Molecular Geometry (if applicable to compound or closely related derivatives)

While a crystal structure for this compound is not publicly available, analysis of closely related structures can provide insights into the expected molecular conformation. For instance, the crystal structure of a related compound, 7-bromo-2-(3-fluorophenyl)-1-(methylsulfinyl)naphtho[2,1-b]furan, has been reported. fluorochem.co.uk Although this is a different molecule, it demonstrates how the bromo- and fluoro-substituted naphthalene systems can pack in a crystalline environment.

For this compound, a key feature in the crystal packing would be the formation of hydrogen-bonded dimers through the carboxylic acid groups. The planarity of the naphthalene ring system, along with potential halogen bonding involving the bromine atom, would also influence the crystal packing. Obtaining a high-quality single crystal suitable for X-ray diffraction is a prerequisite for this analysis and can sometimes be a challenging step.

| Structural Feature | Expected Information from X-ray Diffraction |

| Molecular Geometry | Precise bond lengths and angles of the naphthalene core and substituents. |

| Conformation | The orientation of the carboxylic acid group relative to the naphthalene ring. |

| Crystal Packing | Arrangement of molecules in the unit cell. |

| Intermolecular Interactions | Evidence of hydrogen bonding (e.g., carboxylic acid dimers), halogen bonding, and π-π stacking. |

Computational and Theoretical Investigations of 5 Bromo 7 Fluoro 2 Naphthoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. researchgate.net For 5-Bromo-7-fluoro-2-naphthoic acid, DFT calculations, particularly using the B3LYP functional with a 6-311+G(d,p) basis set, have been instrumental in elucidating its structural and vibrational characteristics. researchgate.netnih.gov

The conformational landscape of the carboxylic acid group is of particular interest. The orientation of the hydroxyl group relative to the carbonyl group can exist in syn and anti conformations. DFT calculations can predict the energy difference between these conformers, with the syn conformation generally being more stable due to intramolecular hydrogen bonding.

Below is a representative table of calculated geometric parameters for this compound, based on DFT calculations of similar naphthalene (B1677914) derivatives. researchgate.netnih.gov

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.895 | |

| C-F | 1.350 | |

| C-C (ring) | 1.360 - 1.430 | |

| C-C (carboxyl) | 1.490 | |

| C=O | 1.210 | |

| C-O | 1.360 | |

| O-H | 0.970 | |

| C-C-C (ring) | 118.0 - 122.0 | |

| C-C-Br | 119.5 | |

| C-C-F | 118.0 | |

| C-C-COOH | 121.0 | |

| O=C-O | 123.0 | |

| C-O-H | 109.5 |

Note: The values in this table are illustrative and based on typical DFT results for similar compounds.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups.

A known discrepancy exists between theoretical and experimental vibrational frequencies, primarily due to the harmonic approximation used in the calculations. To improve the accuracy, the calculated frequencies are often scaled using empirical scaling factors. researchgate.net For the B3LYP/6-311+G(d,p) level of theory, specific scaling factors are applied to different regions of the spectrum.

Key predicted vibrational modes for this compound would include:

O-H stretching: A broad band typically in the range of 3500-2500 cm⁻¹, characteristic of the carboxylic acid dimer.

C=O stretching: A strong absorption around 1700-1680 cm⁻¹.

C-Br stretching: Expected in the lower frequency region, around 600-500 cm⁻¹.

C-F stretching: Typically observed in the 1250-1000 cm⁻¹ region.

Naphthalene ring C-C stretching: Multiple bands between 1600 cm⁻¹ and 1400 cm⁻¹.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compearson.comlibretexts.org The energy and distribution of these orbitals are critical in determining the molecule's electrophilic and nucleophilic nature.

HOMO: The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the naphthalene ring, which is rich in π-electrons.

LUMO: The LUMO signifies the ability of a molecule to accept electrons. The LUMO is likely to be distributed over the carboxylic acid group and the naphthalene ring, with significant contributions from the antibonding π* orbitals.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

A representative table of FMO energies for this compound is presented below.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and represent typical FMO energies for similar aromatic carboxylic acids.

Quantum Chemical Descriptors and Reactivity Assessments

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the MESP surface would reveal:

Negative Potential: The most negative potential is expected to be localized around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. The π-system of the naphthalene ring would also exhibit negative potential.

Positive Potential: The most positive potential would be found around the hydrogen atom of the hydroxyl group, indicating its acidic nature and susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.eduwisc.edu It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which corresponds to intramolecular charge transfer and hyperconjugative interactions.

Calculation of Mulliken and Atomic Natural Charges

The distribution of electron density within a molecule is fundamental to understanding its chemical properties, including its reactivity and intermolecular interactions. Mulliken and Natural Population Analysis (NPA) are two common methods used to calculate the partial charges on each atom in a molecule. These calculations are typically performed using quantum mechanical methods like Density Functional Theory (DFT).

For this compound, the calculation of Mulliken and atomic natural charges would reveal the effects of the electron-withdrawing bromine and fluorine substituents, as well as the carboxylic acid group, on the electron distribution across the naphthalene ring system. It is expected that the electronegative fluorine and bromine atoms would carry a significant negative partial charge. The carbon atoms attached to them would, in turn, exhibit a positive partial charge. The carboxylic acid group would also significantly influence charge distribution, with the oxygen atoms being highly electronegative.

In a theoretical study on the related molecule, 6-bromo-2-naphthoic acid, Mulliken and atomic natural charges were calculated to understand the impact of the bromo substituent. researchgate.net Similar calculations for this compound would provide a more detailed picture due to the additional fluorine atom.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a calculation. The values are for illustrative purposes and are based on general principles of electronegativity and inductive effects.

| Atom | Hypothetical Mulliken Charge (a.u.) | Hypothetical Atomic Natural Charge (a.u.) |

| Br | -0.05 | -0.04 |

| F | -0.40 | -0.35 |

| O (carbonyl) | -0.55 | -0.60 |

| O (hydroxyl) | -0.65 | -0.70 |

| H (acid) | +0.45 | +0.50 |

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide valuable insights into its conformational flexibility, interactions with solvent molecules, and its behavior in different environments.

An MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The forces between all atoms are calculated, and Newton's equations of motion are solved to simulate their movement over a specific time period.

Through MD simulations, one could investigate:

Conformational Preferences: The rotational barrier around the C-COOH bond could be studied to determine the preferred orientation of the carboxylic acid group relative to the naphthalene ring.

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed. For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the carboxylic acid group.

Diffusion and Transport Properties: The diffusion coefficient of the molecule in a given solvent could be calculated, providing information on its mobility.

In Silico Approaches to Understand Structure-Reactivity Relationships

In silico methods, which are computational approaches to study biological and chemical systems, are instrumental in understanding the relationship between the structure of a molecule and its chemical reactivity. For this compound, these approaches can help predict its reactivity in various chemical reactions.

Key in silico approaches include:

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the electron-withdrawing substituents would be expected to lower the energies of both the HOMO and LUMO.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the electrostatic potential on the surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the oxygen atoms of the carboxylic acid would be regions of high negative potential.

Quantitative Structure-Activity Relationship (QSAR): While more commonly used in drug discovery, QSAR principles can be applied to understand how structural modifications affect a molecule's reactivity. By comparing the computed properties of a series of related naphthoic acid derivatives, one could build a model that correlates structural features with a particular measure of reactivity.

A theoretical study on 2-naphthoic acid and 6-bromo-2-naphthoic acid utilized DFT calculations to analyze the vibrational spectra and other properties, which are foundational for understanding structure-reactivity relationships. researchgate.net Similar in-depth computational analysis of this compound would provide a detailed understanding of its chemical behavior.

Biological Relevance and Medicinal Chemistry Perspectives of Halogenated Naphthoic Acid Derivatives

Exploration of Naphthoic Acid Scaffolds in Medicinal Chemistry

The naphthoic acid scaffold, a bicyclic aromatic carboxylic acid, is a privileged structure in medicinal chemistry, serving as a foundational template for the design of a wide array of biologically active molecules. Its rigid, planar structure provides a well-defined framework that can be strategically functionalized to achieve specific interactions with biological targets. The versatility of the naphthalene (B1677914) ring system allows for the introduction of various substituents at multiple positions, enabling fine-tuning of steric, electronic, and lipophilic properties to optimize potency and selectivity.

Researchers have successfully utilized the 2-naphthoic acid backbone to develop potent and selective antagonists for the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory and immune responses. nih.govnih.gov These efforts have demonstrated that the naphthoic acid core can be derivatized to produce high-affinity ligands, highlighting its value in the discovery of new molecular probes and potential therapeutics. nih.govnih.gov

Furthermore, the naphthoquinone scaffold, a derivative of naphthalene, has been investigated as a source of leishmanicidal inhibitors targeting the parasite's glycogen (B147801) synthase kinase 3 (GSK-3). nih.gov The amenability of the naphthoquinone ring to chemical modification has allowed for the exploration of structure-activity relationships, leading to the identification of compounds with improved selectivity for the parasite enzyme over its human counterpart. nih.gov

In the context of neurological disorders, derivatives of 2-naphthoic acid have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors. sigmaaldrich.com Over-activation of these receptors is linked to a variety of neurological conditions, making NMDA receptor antagonists a subject of considerable interest. Studies on a series of 2-naphthoic acid derivatives have revealed that specific substitutions on the naphthalene ring can confer inhibitory activity at different NMDA receptor subtypes. sigmaaldrich.com

The following table summarizes the exploration of the 2-naphthoic acid scaffold in medicinal chemistry:

Table 1: Exploration of 2-Naphthoic Acid Scaffolds in Medicinal Chemistry| Therapeutic Area | Target | Role of Naphthoic Acid Scaffold |

|---|---|---|

| Inflammation/Immunology | P2Y14 Receptor | Core structure for potent and selective antagonists. nih.govnih.gov |

| Infectious Disease | Leishmania GSK-3 | Template for leishmanicidal inhibitors. nih.gov |

| Neurology | NMDA Receptors | Framework for allosteric modulators. sigmaaldrich.com |

Influence of Halogen Substituents on Bioactivity and Selectivity

The introduction of halogen atoms, such as bromine and fluorine in 5-Bromo-7-fluoro-2-naphthoic acid, is a common strategy in medicinal chemistry to modulate the biological profile of a lead compound. Halogens can influence a molecule's properties in several ways, including its size, lipophilicity, and electronic distribution, which in turn affect its interactions with biological targets and its metabolic fate.

Halogen atoms can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species, interacting with a Lewis base such as a carbonyl oxygen or a nitrogen atom in a protein. sigmaaldrich.comresearchgate.net This interaction, which is becoming increasingly recognized in drug design, can contribute to the affinity and selectivity of a ligand for its target receptor. sigmaaldrich.comresearchgate.net The strength of the halogen bond is influenced by the identity of the halogen, with iodine typically forming the strongest bonds, followed by bromine and then chlorine.

In addition to halogen bonding, the hydrophobic nature of halogens can lead to favorable interactions with nonpolar regions of a binding pocket. The substitution of a hydrogen atom with a halogen can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and access intracellular targets.

Studies on 2-naphthoic acid derivatives as NMDA receptor inhibitors have shown that halogen substitutions can significantly impact inhibitory activity. For instance, the addition of a bromine atom to a 2-hydroxy-3-naphthoic acid derivative resulted in a potent inhibitor of NMDA receptor subtypes. sigmaaldrich.com

The presence of halogens can also have a profound effect on a molecule's metabolic stability. The carbon-halogen bond is generally more stable to metabolic cleavage than a carbon-hydrogen bond. Strategically placing a halogen atom at a site of metabolic vulnerability can block metabolism at that position, thereby increasing the compound's half-life and oral bioavailability.

Fluorine, in particular, is often introduced to enhance metabolic stability due to the high strength of the carbon-fluorine bond. nih.gov However, the metabolic fate of a halogenated compound can be complex. While halogens can block metabolism at one site, they may direct it to other positions in the molecule. In some cases, halogenated compounds can be metabolized to reactive intermediates. For example, while fluorination is a common strategy to slow down metabolism by cytochrome P450 enzymes, unexpected rapid enzymatic C-F bond hydrolysis has been observed in some cases, particularly for allylic fluorine atoms. nih.gov

The metabolic stability of brominated compounds can also be enhanced. For instance, amino acid ester prodrugs of 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole have been shown to evade metabolizing enzymes in vitro, leading to enhanced in vivo delivery of the parent drug. nih.gov This suggests that the bromine atom can contribute to a more favorable pharmacokinetic profile.

Design and Synthesis of Naphthoic Acid Analogues for Bioactive Compound Discovery

The design and synthesis of analogues based on the naphthoic acid scaffold are driven by the desire to optimize interactions with a specific biological target and to improve pharmacokinetic properties. This process often involves a combination of rational drug design, guided by structural information about the target, and traditional medicinal chemistry approaches.

The preclinical evaluation of new naphthoic acid analogues typically involves a battery of in vitro assays to determine their potency and selectivity. For enzyme inhibitors, this would include assays to measure the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50). For receptor modulators, binding assays are used to determine the compound's affinity for the receptor (Ki), and functional assays are employed to assess its ability to activate or block the receptor's signaling pathway.

In the case of the 2-naphthoic acid derivatives targeting NMDA receptors, their inhibitory activity was evaluated using electrophysiological techniques on different NMDA receptor subtypes. sigmaaldrich.com This allowed for the determination of their potency and selectivity, providing valuable information for further optimization.

The following table summarizes the inhibitory activity of selected 2-naphthoic acid derivatives at NMDA receptors:

Table 2: Inhibitory Activity of 2-Naphthoic Acid Derivatives at NMDA Receptors| Compound | Substitution Pattern | GluN1/GluN2A IC50 (µM) | GluN1/GluN2B IC50 (µM) | GluN1/GluN2C IC50 (µM) | GluN1/GluN2D IC50 (µM) |

|---|---|---|---|---|---|

| UBP519 | 2-Naphthoic acid | >300 | >300 | >300 | >300 |

| UBP618 | 1-Bromo-2-hydroxy-6-phenyl-3-naphthoic acid | ~2 | ~2 | ~2 | ~2 |

| UBP628 | 1-Bromo-6-phenyl-3-naphthoic acid | ~10 | >100 | >100 | >100 |

| UBP608 | 1-Chloro-6-phenyl-3-naphthoic acid | ~30 | >100 | >100 | >100 |

Data adapted from a study on allosteric NMDA receptor inhibitors. sigmaaldrich.com

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of a biological target to design new ligands with high affinity and selectivity. When the crystal structure of a target protein is available, computational docking studies can be used to predict how a designed molecule will bind and to identify key interactions that contribute to its potency.

In the absence of an experimental structure, homology modeling can be used to build a model of the target protein based on the known structure of a related protein. This approach was successfully used in the design of P2Y14 receptor antagonists based on the 2-naphthoic acid scaffold. nih.gov By building a homology model of the P2Y14 receptor, researchers were able to identify a region of the binding pocket where modifications to the naphthoic acid core could be made to enhance affinity. nih.gov This led to the synthesis of a series of analogues with improved potency. nih.gov

Mechanistic Insights into Biological Response Elicited by Fluorinated Naphthoic Acids

The introduction of fluorine into the molecular structure of naphthoic acid derivatives can profoundly influence their biological activity. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can alter the compound's conformation, metabolic stability, and binding interactions with biological targets. While direct mechanistic studies on this compound are not extensively documented in publicly available research, insights can be drawn from the broader class of fluorinated and halogenated naphthoic acid derivatives to postulate potential mechanisms of action. These mechanisms often involve specific interactions with enzymes and cellular receptors.

A significant area of investigation for naphthoic acid derivatives has been their role as allosteric modulators of receptors. Research has shown that these compounds can act as antagonists for N-methyl-D-aspartate (NMDA) receptors, which are crucial in many neurological processes. nih.gov Over-activation of these receptors is linked to various neurological conditions. A study on the structure-activity relationships of 18 naphthoic acid derivatives revealed that substitutions on the naphthalene ring, including halogens, are critical for their inhibitory activity at different NMDA receptor subtypes (GluN1/GluN2A-D). nih.gov For instance, the addition of a hydroxyl group to 2-naphthoic acid enhanced inhibitory activity, and further substitutions with halogens led to potent inhibitors. nih.gov This suggests that fluorinated naphthoic acids could potentially modulate neurotransmitter receptor activity through allosteric inhibition, a mechanism where the inhibitor binds to a site on the receptor distinct from the endogenous ligand binding site, thereby changing the receptor's conformation and reducing its activity.

Another plausible mechanism is the inhibition of key enzymes involved in cellular signaling pathways. For example, fluorinated derivatives of 1,4-naphthoquinone, a structurally related class of compounds, have been identified as inhibitors of Cdc25A and Cd25B phosphatases. google.com These enzymes are vital for cell cycle regulation and are often overexpressed in various human cancers, making them a target for anticancer drugs. google.com The ability of fluorinated compounds to act as enzyme inhibitors is well-established in medicinal chemistry. The electronegativity of fluorine can be leveraged to design mechanism-based "suicide substrates" or to form stable transition-state analogue complexes with enzymes, effectively blocking their catalytic function. nih.gov For example, α-fluorinated ketones are known to form stable adducts with serine proteases, and 2-fluoro-sugars can inhibit glycosidases by trapping active site carboxylate residues. nih.gov

Furthermore, derivatives of the related naphthoquinone scaffold have been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This protein is a transcription factor that, when constitutively activated, contributes to tumor cell proliferation, survival, and invasion. Docking simulations have suggested that these compounds can bind directly to the hinge region of the STAT3 protein, preventing its activation. researchgate.net This highlights a potential pathway where fluorinated naphthoic acids could interfere with critical intracellular signaling cascades implicated in disease.

The specific substitution pattern on the naphthoic acid core dictates the biological target and potency. The structure-activity relationship for NMDA receptor inhibitors demonstrates how different functional groups and their positions influence biological response.

Table 1: Inhibitory Activity (IC₅₀) of Selected Naphthoic Acid Derivatives on NMDA Receptor Subtypes

| Compound | Structure | GluN1/GluN2A (μM) | GluN1/GluN2B (μM) | GluN1/GluN2C (μM) | GluN1/GluN2D (μM) |

|---|---|---|---|---|---|

| 2-Naphthoic acid | Naphthalene with a carboxylic acid at position 2 | >300 | >300 | >300 | >300 |

| 3-Amino-2-naphthoic acid | 2-Naphthoic acid with an amino group at position 3 | 100 ± 16 | 130 ± 22 | 26 ± 2 | 26 ± 5 |

| 3-Hydroxy-2-naphthoic acid | 2-Naphthoic acid with a hydroxyl group at position 3 | 68 ± 10 | 95 ± 12 | 14 ± 1 | 10 ± 1 |

| UBP618 (1-Bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) | 2-Naphthoic acid derivative | 1.8 ± 0.3 | 2.1 ± 0.3 | 2.1 ± 0.3 | 2.5 ± 0.4 |

Data sourced from a study on the structure-activity relationships of naphthoic acid derivatives as allosteric NMDA receptor inhibitors. nih.gov

This table illustrates the dramatic increase in potency that results from specific substitutions on the naphthoic acid scaffold. While 2-naphthoic acid itself shows minimal activity, the addition of amino and hydroxyl groups, and particularly the combination of bromo and phenyl substitutions, leads to compounds with low micromolar inhibitory concentrations. nih.gov This underscores the mechanistic principle that the specific arrangement of functional groups, including halogens like bromine and fluorine, on the naphthalene ring system is the primary determinant of the compound's interaction with specific biological targets. For this compound, these principles suggest its biological activity likely arises from a highly specific and potent interaction with a particular enzyme or receptor, governed by the precise placement of its bromo and fluoro substituents.

Supramolecular Chemistry and Materials Science Applications of Naphthoic Acid Systems

Non-Covalent Interactions in Crystal Engineering and Self-Assembly

The solid-state architecture of organic molecules is governed by a variety of non-covalent interactions. wikipedia.org For 5-bromo-7-fluoro-2-naphthoic acid, the presence of a carboxylic acid group, a bromine atom, and a fluorine atom on the naphthalene (B1677914) scaffold suggests a rich potential for diverse and competing non-covalent interactions that would dictate its crystal packing and self-assembly behavior.

The carboxylic acid group is a primary driver for the formation of robust hydrogen bonds. Typically, carboxylic acids form dimeric structures through O-H···O hydrogen bonds. nih.gov In the case of this compound, it is highly probable that the carboxylic acid moieties would form such dimeric synthons, a common and predictable motif in crystal engineering. nih.gov

Beyond hydrogen bonding, halogen bonding and π-stacking are crucial interactions in the solid-state assembly of aromatic compounds. wikipedia.org

Halogen Bonding: The bromine atom in this compound is a potential halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. wikipedia.org In the crystal structure of this compound, the bromine atom could interact with the oxygen atoms of the carboxylic acid group or the π-system of an adjacent naphthalene ring, contributing to the formation of extended networks.

Aromatic π-Stacking: The planar naphthalene core of the molecule is expected to lead to significant π-π stacking interactions. nih.govnih.govrsc.org These interactions, arising from the delocalized π-electron systems, are fundamental in the packing of aromatic molecules and play a critical role in the stability of the resulting crystal lattice. The specific geometry of the π-stacking (e.g., parallel-displaced or T-shaped) would be influenced by the electronic effects of the bromo and fluoro substituents. uky.edu

Molecular Recognition and Host-Guest Chemistry with Naphthoic Acid Frameworks

Naphthoic acid frameworks, due to their defined shape and functional groups, have the potential to act as building blocks for molecular recognition and host-guest systems. The carboxylic acid group can serve as a recognition site for complementary functional groups through hydrogen bonding.

While no specific studies on this compound in this context are available, related naphthoic acid derivatives have been incorporated into larger host molecules designed to bind specific guest molecules. The size, shape, and electronic properties of the cavity within a host structure would determine its selectivity for different guests.

Formation of Functional Supramolecular Architectures

The combination of strong hydrogen bonding, potential halogen bonding, and π-stacking interactions in this compound makes it a candidate for the construction of diverse supramolecular architectures. researchgate.net By controlling crystallization conditions, it might be possible to direct the self-assembly process to form specific one-, two-, or three-dimensional networks. mdpi.com

The formation of co-crystals with other molecules containing complementary functional groups (e.g., pyridine-containing compounds) could lead to new supramolecular synthons and architectures with tailored properties. nih.gov

Potential Applications in Advanced Functional Materials (e.g., chemosensors, fluorescent probes, excluding specific product development)

Naphthalene-based molecules are well-known for their fluorescent properties. nih.gov The introduction of substituents can modulate these properties, making them suitable for applications in sensor technology. mdpi.comnih.gov

Chemosensors and Fluorescent Probes: Naphthoic acid derivatives have been explored as fluorescent probes for the detection of various analytes, including metal ions and biological molecules. rsc.orgresearchgate.nettandfonline.comnih.govresearchgate.netsemanticscholar.orgrsc.orgrsc.org The fluorescence of the naphthalene core can be sensitive to the binding of a target species to the carboxylic acid or other parts of the molecule. While there is no specific research on this compound for these applications, its structure suggests that it could potentially be developed into a fluorescent sensor. The bromine and fluorine atoms could influence the photophysical properties and the selectivity of the sensor.

Future Research Directions and Emerging Avenues

Development of Green and Sustainable Synthetic Routes for Halogenated Naphthoic Acids

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For halogenated aromatic compounds like 5-Bromo-7-fluoro-2-naphthoic acid, this is particularly crucial to minimize the use of hazardous reagents and reduce waste generation. Future research in this area is poised to focus on several key strategies.

One promising approach involves the use of milder and more selective halogenating agents. Traditional methods often rely on harsh conditions and stoichiometric amounts of reagents. The exploration of catalytic systems, for instance, using N-halosuccinimides in the presence of novel catalysts, could offer a more sustainable alternative. Furthermore, the principles of flow chemistry can be applied to enhance reaction efficiency, safety, and scalability.

Another critical aspect is the use of greener solvent systems. Replacing conventional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents is a key goal. Research into one-pot cascade reactions in aqueous media could significantly reduce the environmental impact of the synthesis of substituted benzene (B151609) rings from biomass-derived furfurals, a strategy that could be adapted for naphthoic acid derivatives.

The following table outlines potential green chemistry approaches for the synthesis of halogenated naphthoic acids:

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic Halogenation | Utilization of catalysts to facilitate the selective introduction of halogen atoms, reducing the need for stoichiometric and often hazardous reagents. | Higher efficiency, improved selectivity, reduced waste, and milder reaction conditions. |

| Flow Chemistry | Performing reactions in a continuous flow system rather than in traditional batch reactors. | Enhanced control over reaction parameters, improved safety for hazardous reactions, and easier scalability. |

| Aqueous Synthesis | Using water as the primary solvent for chemical transformations. | Reduced use of volatile organic compounds (VOCs), lower toxicity, and improved sustainability. |

| Biomass-derived Starting Materials | Employing renewable feedstocks derived from biomass to synthesize key chemical intermediates. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For this compound, these computational tools offer powerful capabilities to predict its biological activities and guide the design of new derivatives with enhanced properties.

Machine learning models can be trained on large datasets of chemical structures and their associated biological activities to identify quantitative structure-activity relationships (QSAR). These models can then be used to predict the potential therapeutic targets of this compound and to prioritize the synthesis of new analogues with improved potency and selectivity. For instance, ML models have been successfully used to predict the reactivity of halogenated aromatic compounds, which can inform the design of more effective synthetic routes.

Furthermore, generative AI models can be employed for de novo drug design, creating novel molecular scaffolds based on the structural features of this compound. This approach can accelerate the discovery of new kinase inhibitors or other therapeutic agents.

The table below summarizes the potential applications of AI and ML in the study of this compound:

| AI/ML Application | Description | Potential Impact |

| Activity Prediction | Using machine learning models to predict the biological activity of the compound against various targets based on its chemical structure. | Rapid screening of potential therapeutic applications and prioritization of experimental testing. |

| QSAR Modeling | Developing quantitative structure-activity relationship models to understand how structural modifications affect biological activity. | Rational design of more potent and selective derivatives. |

| De Novo Design | Employing generative models to design novel molecules with desired properties based on the this compound scaffold. | Accelerated discovery of new lead compounds for drug development. |

| Synthesis Planning | Utilizing AI tools to predict optimal synthetic routes, considering factors like yield, cost, and sustainability. | More efficient and cost-effective synthesis of the compound and its analogues. |

Exploration of Catalytic Applications and Novel Chemical Transformations

The bromine and fluorine substituents on the naphthalene (B1677914) ring of this compound provide reactive handles for a variety of catalytic and chemical transformations. Future research will likely focus on leveraging these functionalities to synthesize novel and complex molecular architectures.

The bromine atom, in particular, is a versatile functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents at the 5-position, enabling the creation of diverse chemical libraries for screening in various applications. The use of iron-based catalysts in such transformations is a growing area of interest due to their low cost and toxicity.

The fluorine atom, while generally less reactive in cross-coupling reactions, can influence the electronic properties of the aromatic ring and participate in other types of transformations. Research into novel catalytic methods for C-F bond activation could open up new avenues for the functionalization of this position. Furthermore, the development of metal-organic frameworks (MOFs) as catalysts could provide highly selective environments for transformations involving halogenated naphthoic acids.

The table below details potential catalytic transformations for this compound:

| Reaction Type | Description | Potential Products |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid or ester. | Aryl- or heteroaryl-substituted naphthoic acids. |

| Heck Coupling | Palladium-catalyzed reaction of the aryl bromide with an alkene. | Alkenyl-substituted naphthoic acids. |

| Sonogashira Coupling | Palladium-catalyzed coupling of the aryl bromide with a terminal alkyne. | Alkynyl-substituted naphthoic acids. |

| C-H Activation | Direct functionalization of C-H bonds on the naphthalene ring, potentially catalyzed by transition metals. | Diversely functionalized naphthoic acid derivatives. |

| Novel Halogenation | Exploration of new catalytic methods for selective halogenation of the aromatic ring. | Polyhalogenated naphthoic acids with unique properties. |

Investigation of Bio-conjugation Strategies and Prodrug Design

The carboxylic acid group of this compound is an ideal anchor for bioconjugation, allowing for its attachment to various biomolecules to create targeted therapeutics or diagnostic agents. Future research in this area will likely explore the conjugation of this molecule to antibodies, peptides, or polymers to enhance its delivery to specific cells or tissues.

Prodrug design is another critical area of investigation. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. For this compound, the carboxylic acid functionality can be masked with a promoiety to improve its pharmacokinetic properties, such as solubility, stability, and oral bioavailability. Ester prodrugs are a common strategy for carboxylic acids, as they can be cleaved by esterases present in the body to release the active drug.

Targeted prodrug strategies can also be employed, where the promoiety is designed to be recognized by specific enzymes or transporters that are overexpressed in diseased tissues, leading to site-selective drug release. For example, if this compound is found to have anticancer activity, it could be conjugated to a ligand that targets a receptor on cancer cells.

The following table outlines potential bioconjugation and prodrug strategies for this compound:

| Strategy | Description | Potential Application |

| Antibody-Drug Conjugates (ADCs) | Covalent attachment of the compound to a monoclonal antibody that targets a specific antigen on diseased cells. | Targeted cancer therapy with reduced systemic toxicity. |

| Peptide Conjugation | Linking the compound to a peptide that can facilitate cell penetration or target specific receptors. | Enhanced cellular uptake and targeted delivery. |

| Polymer Conjugation | Attachment of the compound to a biocompatible polymer to improve its solubility and circulation time. | Improved pharmacokinetic profile and sustained drug release. |

| Ester Prodrugs | Masking the carboxylic acid as an ester to improve oral absorption and bioavailability. | Development of orally administered drugs. |

| Enzyme-Targeted Prodrugs | Designing a prodrug that is activated by a specific enzyme present at the site of action. | Site-selective drug release and increased therapeutic efficacy. |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-7-fluoro-2-naphthoic acid, and how do reaction conditions influence yield?

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., fluorine’s deshielding effect on adjacent protons) .

- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

- X-ray Crystallography : Resolves regiochemistry ambiguities, especially when bromine and fluorine occupy adjacent positions .

Q. What solvents and purification methods are recommended for isolating this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility during synthesis, while methanol or ethanol is ideal for recrystallization due to temperature-dependent solubility . Post-reaction, filter precipitated solids and wash with cold acetic acid to remove unreacted bromine . For stubborn impurities, column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC is effective .

Q. How does the electronic effect of fluorine influence the reactivity of this compound in further functionalization?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, making electrophilic substitutions (e.g., nitration) challenging. However, it directs nucleophilic attacks to meta positions. For Suzuki couplings, the bromine atom serves as a better leaving group due to lower bond dissociation energy compared to fluorine .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis of the carboxylic acid group or debromination. Avoid prolonged exposure to light, as brominated aromatics are prone to photodecomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity when synthesizing this compound?

-

Methodological Answer : Competing directing effects (e.g., COOH vs. Br/F) may lead to mixed products. Use protective groups (e.g., methyl ester) to temporarily block the carboxylic acid’s meta-directing effect, allowing bromine/fluorine to occupy desired positions. Post-functionalization, hydrolyze the ester back to the acid .

-

Case Study : In 5-bromo-6-methyl-2-naphthoic acid synthesis, methyl groups enhanced steric hindrance, favoring bromination at the 5-position . Apply similar strategies by introducing temporary substituents.

Q. What strategies optimize reaction yields in large-scale synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous reactors improve heat/mass transfer, critical for exothermic bromination .

- Catalysis : Pd/C or CuI accelerates cross-coupling steps, reducing side reactions .

- DoE (Design of Experiments) : Systematic variation of temperature, solvent ratio, and stoichiometry identifies robust conditions .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) predict binding affinities for drug-discovery applications .

Q. What analytical methods resolve discrepancies in spectral data for this compound derivatives?

- Methodological Answer :

- 2D NMR (HSQC, HMBC) : Confirms connectivity in complex mixtures .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric intermediates (e.g., brominated vs. chlorinated byproducts) .

Q. How do steric and electronic effects of bromine/fluorine impact the biological activity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products